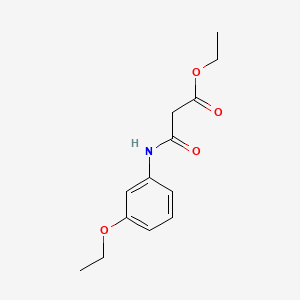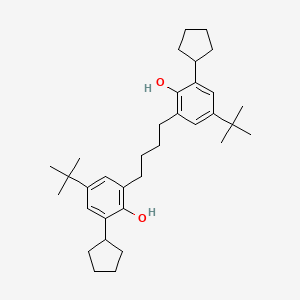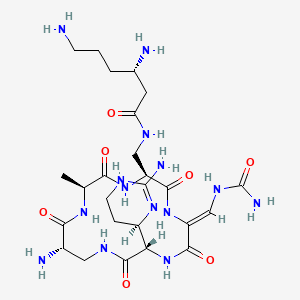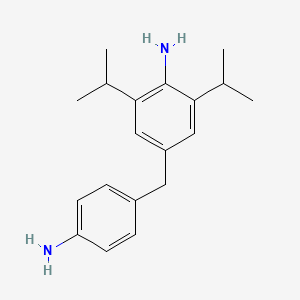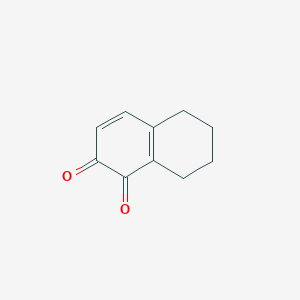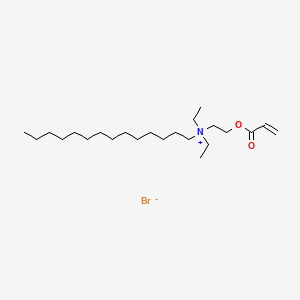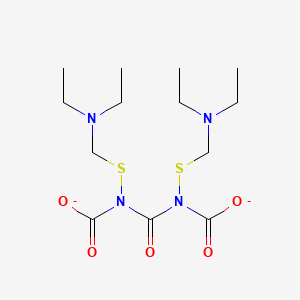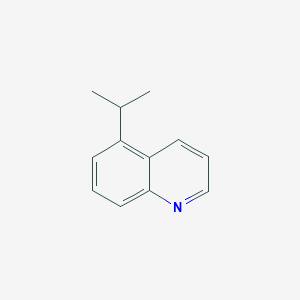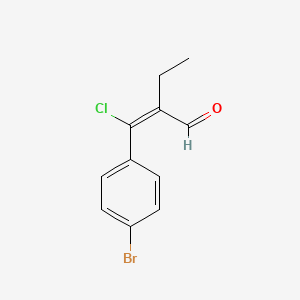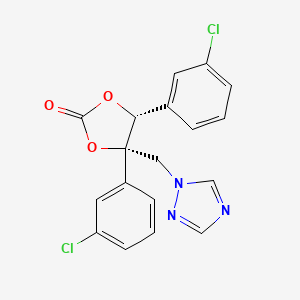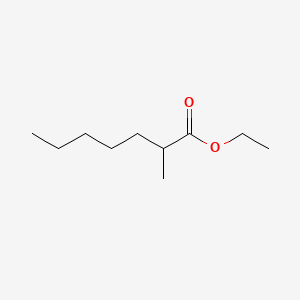
Ethyl 2-methylheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methylheptanoate is an organic compound with the molecular formula C10H20O2. It is an ester derived from heptanoic acid and ethanol. This compound is known for its pleasant fruity odor, which makes it a valuable ingredient in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-methylheptanoate can be synthesized through the esterification of 2-methylheptanoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:
2-methylheptanoic acid+ethanolH2SO4Ethyl 2-methylheptanoate+water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methylheptanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-methylheptanoic acid and ethanol.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-methylheptanoic acid and ethanol.
Reduction: 2-methylheptanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-methylheptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 2-methylheptanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release 2-methylheptanoic acid and ethanol, which can then participate in various biochemical pathways. The ester group can also interact with enzymes, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-methylheptanoate
- Ethyl heptanoate
- Methyl heptanoate
Comparison
This compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Compared to mthis compound, it has a slightly higher molecular weight and different solubility characteristics. Ethyl heptanoate and methyl heptanoate, while similar, lack the methyl group on the heptanoic acid chain, resulting in different reactivity and applications .
Propriétés
Numéro CAS |
37492-26-5 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
ethyl 2-methylheptanoate |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-8-9(3)10(11)12-5-2/h9H,4-8H2,1-3H3 |
Clé InChI |
GGJCZSUQNJRNNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


